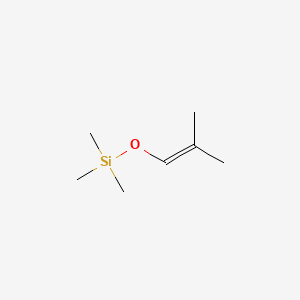
2-Methyl-1-(trimethylsilyloxy)-1-propene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene often involves the reaction of methyl 2-(trimethylsilyl)propenoate with organomagnesium or organolithium compounds, leading to 1:1 and/or 1:2 adducts, which can then be utilized in Peterson olefination reactions with carbonyl compounds (Tanaka, Kanemasa, Ninomiya, & Tsuge, 1990). Additionally, 3,3-bis(trimethylsilyl)propene, obtained from semi-hydrogenation processes, reacts with aldehydes in the presence of titanium tetrachloride, offering a pathway to (E)-β-hydroxyvinyltrimethylsilanes (Princet, Anselme, & Pornet, 1999).
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(trimethylsilyloxy)-1-propene derivatives, such as 1,2-disilabenzene derivatives, has been characterized by X-ray crystallography, revealing significant insights into their geometrical configuration. For instance, the six-membered ring of 1,2-disilabenzene is nearly planar with specific Si-Si and Si-C bond lengths, indicating the influence of the trimethylsilyl group on the compound's structural stability (Kinjo et al., 2007).
Chemical Reactions and Properties
2-Methyl-1-(trimethylsilyloxy)-1-propene and its derivatives exhibit a range of chemical reactivities, such as the ability to undergo Michael addition, Peterson olefination, and allylation reactions. These compounds can form adducts with various organometallic reagents, demonstrating their versatility in synthetic organic chemistry. The presence of the trimethylsilyl group significantly influences the reactivity patterns of these compounds, facilitating the formation of complex molecular architectures (Williams, Morales-Ramos, & Williams, 2006).
Aplicaciones Científicas De Investigación
Organocatalysis in Cyanation
2-Methyl-1-(trimethylsilyloxy)-1-propene has been found effective as a neutral π-nucleophile in catalyzing the cyanation of aldehydes and ketones. This represents a significant advancement in organocatalysis, providing a new method for synthetically useful catalysis processes (Wang & Tian, 2007).
Mass Spectrometry Studies
In mass spectrometry, the study of the unimolecular decomposition of organosilicon compounds like 2-Methyl-1-(trimethylsilyloxy)-1-propene has provided insights into their reactivity and stability under electron impact ionization. This research is pivotal in understanding the behavior of such compounds in various chemical environments (Sekiguchi et al., 2000).
[3+3] Annulation Processes
The compound is utilized in [3+3] annulation processes for the preparation of methylenecyclohexanes. Its structural features, like the trimethylsilyl group, aid in catalyzing reactions with aldehydes or acetals, demonstrating its versatility in organic synthesis (Ward & Kaller, 1991).
Group Transfer Polymerization
In polymer chemistry, 2-Methyl-1-(trimethylsilyloxy)-1-propene plays a role in group transfer polymerization (GTP), particularly in the polymerization of n-butyl acrylate. Its usage as an initiator in GTP processes has been studied extensively, contributing to the development of new polymer materials (Zhuang & Mueller, 1995).
Mukaiyama Aldol Reactions
The compound is also significant in Mukaiyama aldol reactions of aldehydes with trimethylsilyl enolates. These reactions are crucial for synthesizing various organic compounds, demonstrating the compound's broad applicability in organic synthesis (Chintareddy et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
trimethyl(2-methylprop-1-enoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVPFSJPLBOVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CO[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216713 | |
| Record name | Isobutyraldehyde trimethylsilyl enol ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(trimethylsilyloxy)-1-propene | |
CAS RN |
6651-34-9 | |
| Record name | Isobutyraldehyde trimethylsilyl enol ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6651-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyraldehyde trimethylsilyl enol ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-(trimethylsilyloxy)-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



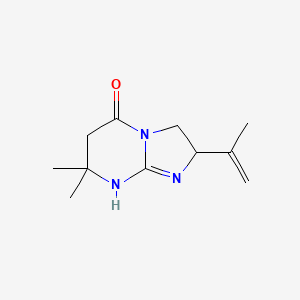
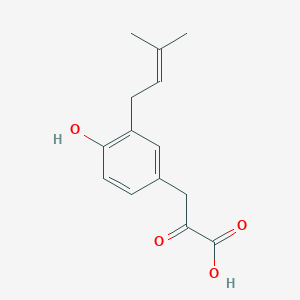
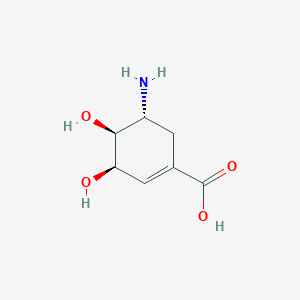
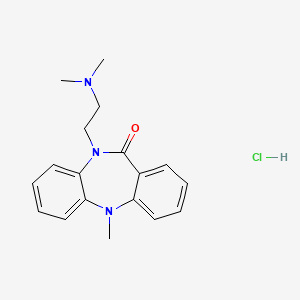
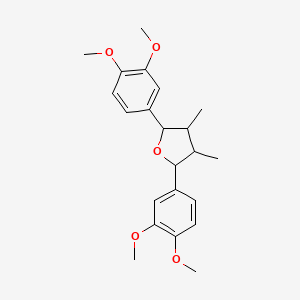
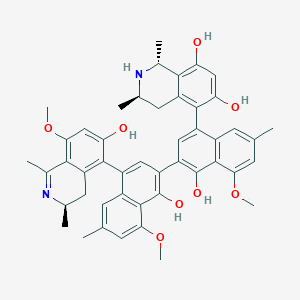
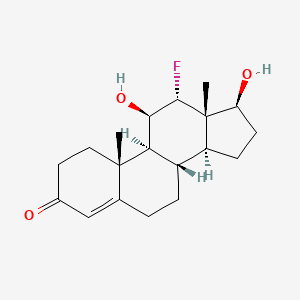
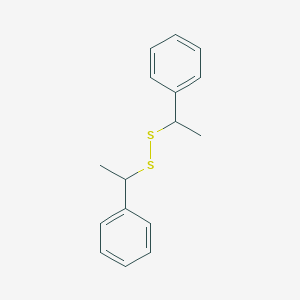
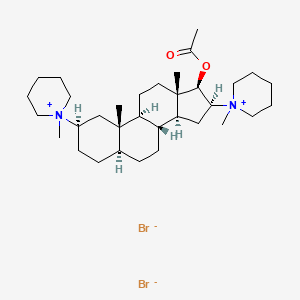
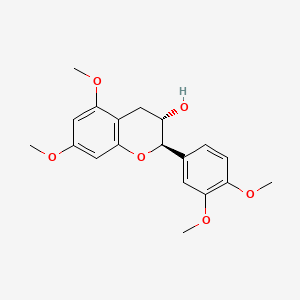

![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)
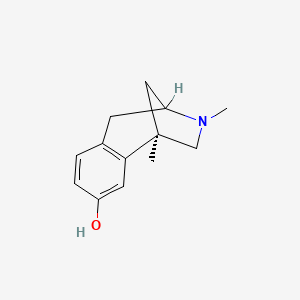
![(1R,9R,13S)-N-Methyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine;hydrochloride](/img/structure/B1220792.png)